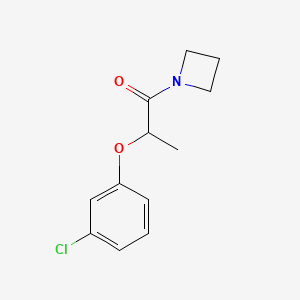
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone is not fully understood. However, it is believed that this compound may act by inhibiting various enzymes and proteins involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone has various biochemical and physiological effects. For example, this compound has been found to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. Additionally, this compound has been shown to reduce inflammation and oxidative stress in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone in lab experiments is its potential for use in cancer research and neurodegenerative disease research. However, a limitation of this compound is that its mechanism of action is not fully understood, which may make it more difficult to study.
Orientations Futures
There are several future directions related to the research of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone. One direction is to further investigate its potential for use in cancer research and neurodegenerative disease research. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential for use in other scientific research fields. Finally, future studies may also focus on improving the synthesis method of this compound to make it more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone can be achieved through a multi-step process involving the reaction of 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid with 2-amino-3-methyl-1,2-oxazole followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified through column chromatography.
Applications De Recherche Scientifique
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone has been found to have potential applications in various scientific research fields. One such field is cancer research, where this compound has been shown to inhibit the growth of cancer cells. Additionally, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-5-6-13-12(8-10)4-3-7-17(13)15(18)14-9-11(2)16-19-14/h5-6,8-9H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSSOQLCQPNOIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515428.png)


![1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B7515432.png)







![N-[1-(2,4-difluorophenyl)ethyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7515527.png)
![N-[3-[methoxy(methyl)amino]-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7515535.png)
